Triclabendazole sulfone

Übersicht

Beschreibung

Triclabendazole sulfone is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfone metabolite is formed through the oxidation of triclabendazole and plays a significant role in the drug’s pharmacological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulfone typically involves the oxidation of triclabendazole. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure complete conversion to the sulfone derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the sulfone compound from other by-products.

Analyse Chemischer Reaktionen

Enzymatic Oxidation of Triclabendazole Sulfoxide

Triclabendazole sulfone is formed via oxidation of triclabendazole sulfoxide, mediated primarily by CYP2C9 enzymes. Minor contributions come from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4 .

-

Key reaction :

-

Kinetic data :

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs contribute to sulfoxidation but are less critical for sulfone formation compared to CYP450 enzymes .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Vanadium pentoxide (0.5–1.0% w/w) |

| Solvent | Methanol, ethanol, or acetone |

| Temperature | 20–35°C |

| H₂O₂:Molar Ratio | 1.1–1.5:1 (relative to parent) |

| Yield | 67.8% (HPLC purity 98.1%) |

Plasma Protein Binding and Half-Life

Thermal and pH Stability

No direct data exists, but its prolonged half-life (11 hours) suggests moderate stability under physiological conditions .

CYP Inhibition by Sulfone

This compound exhibits weak inhibition of CYP enzymes:

| Enzyme | IC₅₀ (µM) | Clinical Relevance |

|---|---|---|

| CYP3A4 | 15.11 | Low risk |

| CYP2C19 | 0.22 | Moderate risk |

Data from in vitro microsomal studies .

Cardiac Effects

-

QTc prolongation : Observed in dogs at plasma sulfone levels 100–500× human therapeutic doses .

-

Human relevance : No clinically significant effects at therapeutic doses (ΔΔQTcF <10 ms) .

Developmental Toxicity

Comparative Pharmacokinetics

| Parameter | Triclabendazole | Sulfoxide | Sulfone |

|---|---|---|---|

| Cₘₐₓ (µmol/L) | 1.16 | 38.6 | 2.29 |

| AUC (µmol·h/L) | 5.72 | 386 | 30.5 |

| t₁/₂ (h) | 8 | 14 | 11 |

Data derived from FDA clinical studies .

Key Research Findings

-

Metabolic Pathway Dominance : CYP2C9 drives sulfone formation, making it susceptible to drug interactions with CYP2C9 inhibitors (e.g., fluconazole) .

-

Low Teratogenic Risk : Unlike albendazole, this compound lacks significant teratogenicity during organogenesis .

-

Environmental Persistence : High protein binding and fecal excretion suggest potential environmental accumulation .

This synthesis of chemical and pharmacological data underscores this compound’s role as a stable, low-toxicity metabolite with moderate interaction risks. Further studies are needed to explore its environmental impact and long-term safety.

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy

1. Treatment of Fascioliasis:

Triclabendazole has been established as the first-line treatment for human fascioliasis, with TCBZSO2 playing a significant role in its pharmacological action. Studies have shown that TCBZ is effective against both juvenile and adult stages of Fasciola hepatica, but resistance is emerging in some regions. The sulfone metabolite is thought to contribute to the overall efficacy of the drug, although cases of treatment failure have been documented due to resistance mechanisms in the parasite .

2. Resistance Mechanisms:

Research indicates that resistant strains of Fasciola hepatica may metabolize TCBZ to TCBZSO2 more effectively than susceptible strains. This enhanced metabolism could lead to reduced efficacy of TCBZ, necessitating the exploration of combination therapies or alternative treatments . The role of P-glycoprotein efflux pumps in drug uptake and metabolism is also under investigation, as inhibiting these pumps may enhance the effectiveness of TCBZ and its metabolites .

Analytical Methodologies

1. Detection in Biological Samples:

Recent advancements have been made in analytical techniques for detecting TCBZ and its metabolites, including TCBZSO2, in biological matrices such as blood and muscle tissues. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify these compounds with high sensitivity and specificity. For instance, a study reported average recoveries of 96.1%–105.6% for TCBZ and its metabolites from animal tissues .

2. Environmental Monitoring:

Due to concerns about drug residues in food products from treated livestock, monitoring methods for TCBZ and its metabolites are crucial. The development of reliable testing protocols ensures food safety and compliance with regulatory standards .

Case Studies

1. Clinical Cases of Treatment Failure:

A notable case series documented instances where patients with Fasciola hepatica infection failed multiple courses of TCBZ treatment. In these cases, patients were treated with combinations of TCBZ and nitazoxanide after initial failures, highlighting the need for alternative therapeutic strategies in resistant infections .

2. Veterinary Applications:

In veterinary medicine, triclabendazole is widely used for controlling liver fluke infections in cattle and sheep. However, widespread resistance has been reported, prompting research into alternative anthelmintics and combination therapies that could include TCBZSO2 as a key component .

Wirkmechanismus

Triclabendazole sulfone exerts its effects by binding to beta-tubulin in the microtubules of liver flukes, thereby inhibiting their polymerization. This disruption of microtubule formation leads to impaired cellular functions, ultimately causing the death of the parasite. The sulfone metabolite is absorbed by the outer body covering of the worms, reducing their resting membrane potential and inhibiting essential protein and enzyme synthesis.

Vergleich Mit ähnlichen Verbindungen

Albendazole: Another benzimidazole derivative used as an anthelmintic agent.

Mebendazole: A broad-spectrum anthelmintic from the benzimidazole family.

Fenbendazole: Used to treat parasitic infections in animals.

Comparison: Triclabendazole sulfone is unique among benzimidazole derivatives due to its specific activity against liver flukes. Unlike albendazole and mebendazole, which have a broader spectrum of activity against various nematodes and cestodes, triclabendazole and its sulfone metabolite are highly effective against both immature and mature stages of liver flukes. This specificity makes this compound a valuable tool in the treatment of fascioliasis.

Biologische Aktivität

Triclabendazole sulfone (TCBZ-SO₂) is a significant metabolite of triclabendazole, a benzimidazole derivative primarily utilized as an anthelmintic agent against parasitic infections, particularly those caused by liver flukes such as Fasciola hepatica. Understanding the biological activity of TCBZ-SO₂ is crucial for optimizing its therapeutic applications in veterinary medicine and potentially in human health.

TCBZ-SO₂ exhibits its biological effects primarily through the disruption of microtubule dynamics. It binds to the colchicine site on β-tubulin, leading to impaired microtubule formation, which is essential for various cellular processes including cell division and intracellular transport. This disruption results in decreased egg production and viability in infected hosts .

Key Mechanisms:

- Microtubule Disruption : TCBZ-SO₂ interferes with microtubule assembly, leading to morphological changes in the tegument of F. hepatica, such as loss of tubulin immunoreactivity and increased autophagy .

- Inhibition of Protein Synthesis : The compound also inhibits protein synthesis, further contributing to its anthelmintic effects .

- Oxidative Phosphorylation Uncoupling : TCBZ-SO₂ may disrupt oxidative phosphorylation, impacting energy metabolism in parasites .

Pharmacokinetics and Metabolism

The pharmacokinetics of TCBZ-SO₂ involves its metabolism from triclabendazole through a series of transformations. After administration, triclabendazole is metabolized in the liver into several forms, including TCBZ sulfoxide (TCBZ-SO) and TCBZ-SO₂. Notably, TCBZ-SO₂ has a prolonged action against parasites due to its extended half-life in the host .

Metabolic Pathway:

- Triclabendazole → 2. Triclabendazole Sulfoxide → 3. This compound

Efficacy Against Fasciola hepatica

Numerous studies have demonstrated the efficacy of TCBZ-SO₂ against Fasciola hepatica, showing it to be more potent than other experimental drugs like artesunate and artemether . In vitro and in vivo studies have revealed that TCBZ-SO₂ can significantly reduce fluke egg output and worm burden.

Case Study Overview

- Study Design : In vivo experiments involved administering TCBZ alone or in combination with other drugs to F. hepatica-infected rats.

- Results : TCBZ showed superior fasciocidal activity compared to controls, with significant reductions in both adult and juvenile fluke populations observed over various treatment durations .

Comparative Analysis of Metabolites

The biological activity of TCBZ-SO₂ can be contrasted with its parent compound and other metabolites:

| Metabolite | Activity Level | Mechanism of Action |

|---|---|---|

| Triclabendazole | Moderate | Microtubule disruption |

| Triclabendazole Sulfoxide | High | Microtubule disruption, less effective than sulfone |

| This compound | Very High | Microtubule disruption, prolonged action |

Research Findings

Recent research highlights the potential for TCBZ-SO₂ to overcome resistance issues seen with other treatments. It has been shown to retain efficacy against resistant strains of F. hepatica, making it a valuable option in veterinary practices . Furthermore, studies suggest that the pharmacokinetic properties of TCBZ-SO₂ allow for effective integration into treatment regimens alongside other drugs, enhancing overall therapeutic outcomes .

Eigenschaften

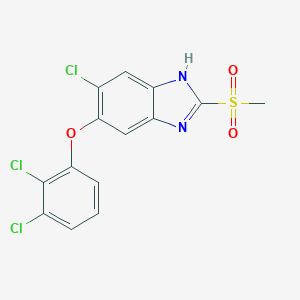

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438406 | |

| Record name | Triclabendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106791-37-1 | |

| Record name | Triclabendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclabendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLABENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.